2'-Methyl-4-nitro-(2,5')biisoindolyl-1,3,1',3'-tetraone

Description

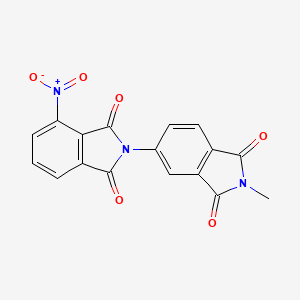

2'-Methyl-4-nitro-(2,5')biisoindolyl-1,3,1',3'-tetraone is a bicyclic aromatic compound featuring two isoindole cores linked at the 2- and 5'-positions. The structure is characterized by four ketone groups (tetraone) and substituents including a methyl group at the 2'-position and a nitro group at the 4-position.

Properties

Molecular Formula |

C17H9N3O6 |

|---|---|

Molecular Weight |

351.27 g/mol |

IUPAC Name |

2-(2-methyl-1,3-dioxoisoindol-5-yl)-4-nitroisoindole-1,3-dione |

InChI |

InChI=1S/C17H9N3O6/c1-18-14(21)9-6-5-8(7-11(9)15(18)22)19-16(23)10-3-2-4-12(20(25)26)13(10)17(19)24/h2-7H,1H3 |

InChI Key |

JSHRZCRELULVFF-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C=C(C=C2)N3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Methyl-4-nitro-(2,5’)biisoindolyl-1,3,1’,3’-tetraone typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative . This reaction forms the isoindoline-1,3-dione scaffold, which is then further modified to introduce the methyl and nitro groups at the desired positions. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2’-Methyl-4-nitro-(2,5’)biisoindolyl-1,3,1’,3’-tetraone undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives with altered electronic properties.

Substitution: The nitro and methyl groups can be substituted with other functional groups to create a range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized biisoindolyl compounds .

Scientific Research Applications

2’-Methyl-4-nitro-(2,5’)biisoindolyl-1,3,1’,3’-tetraone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-Methyl-4-nitro-(2,5’)biisoindolyl-1,3,1’,3’-tetraone involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone (Compound 18)

- Structure : A fused isoindole-pyrrolidine system with tetraone groups at positions 1,3,5,5.

- Synthesis : Prepared via reaction of pyromellitic dianhydride with amines, highlighting the use of anhydrides in constructing polycyclic tetraones .

- Comparison : Unlike the target compound, Compound 18 lacks nitro and methyl substituents but shares the tetraone motif. The absence of electron-withdrawing groups (e.g., nitro) may reduce its reactivity in electrophilic substitutions compared to the nitro-bearing target compound.

4,4’,5,5’,6,6’,7,7’-Octachloro-(2,2’)biisoindolyl-1,1’,3,3’-tetraone

- Structure : A biisoindolyl-tetraone with chlorine substituents at multiple positions.

- Regulatory Profile : Classified under EU regulations (R53: hazardous to aquatic environments) .

- Comparison: The chlorine substituents enhance environmental persistence and toxicity relative to the methyl-nitro derivative.

Functional Analogues

PDINN (2,9-Bis(3-((3-(dimethylamino)propyl)amino)propyl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone)

- Application : Used in organic electronics due to its electron-deficient tetraone core.

- Synthesis: Derived from anthraquinone precursors via multistep functionalization .

- Comparison: PDINN’s extended conjugation and aminoalkyl side chains enhance charge transport, whereas the target compound’s nitro group may favor redox activity or serve as a directing group in further derivatization.

1′,4-Dihydroxy-2,3′-dimethyl-1,2′-binaphthyl-5,5′,8,8′-tetraone (Compound 1)

- Biological Activity : Exhibits strong binding to HIF-1α (ΔG = -8.49 kcal/mol) .

- Comparison : The binaphthyl-tetraone scaffold in Compound 1 shows high binding affinity, suggesting that the biisoindolyl-tetraone framework of the target compound could similarly interact with biological targets. The nitro group may modulate binding kinetics via steric or electronic effects.

Data Tables

Table 1: Structural Comparison of Biisoindolyl-Tetraone Derivatives

Table 2: Functional Properties of Tetraone Derivatives

| Compound | Application/Binding Affinity | Key Functional Groups |

|---|---|---|

| Target Compound | Potential redox/biological activity | Nitro, Methyl |

| PDINN | Organic electronics | Aminoalkyl, Tetraone |

| Compound 1 (Binaphthyl-tetraone) | HIF-1α binding (ΔG = -8.49 kcal/mol) | Hydroxy, Methyl |

Biological Activity

2'-Methyl-4-nitro-(2,5')biisoindolyl-1,3,1',3'-tetraone is a synthetic compound with notable biological activities. Its complex structure comprises a biisoindole framework that contributes to its chemical properties and potential applications in pharmaceuticals.

- Molecular Formula : C17H9N3O6

- CAS Number : 300405-55-4

- Molecular Weight : 353.27 g/mol

Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its potential therapeutic applications.

Anticancer Activity

Recent research has indicated that this compound exhibits significant anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.0 | Induction of apoptosis |

| A549 (Lung) | 12.5 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical) | 10.0 | Inhibition of DNA synthesis |

Anti-inflammatory Properties

In addition to its anticancer effects, the compound has shown promise as an anti-inflammatory agent. It modulates inflammatory pathways and reduces the production of pro-inflammatory cytokines.

Case Study: In Vivo Anti-inflammatory Effects

A study conducted on animal models of inflammation revealed that treatment with this compound resulted in a significant decrease in inflammatory markers such as TNF-alpha and IL-6. The results suggested its potential use in treating inflammatory diseases.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.

- Cell Cycle Regulation : It interferes with cell cycle progression by inhibiting cyclin-dependent kinases.

- Cytokine Modulation : Reduces the expression of inflammatory cytokines by inhibiting NF-kB signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.